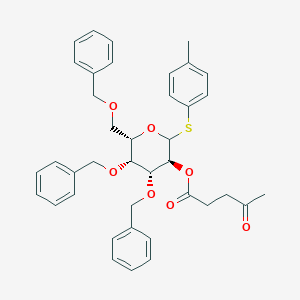
4-Methylphenyl 3,4,6-tri-O-benzyl-2-O-(4-oxopentanoyl)-1-thiohexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl 3,4,6-tri-O-benzyl-2-O-(4-oxopentanoyl)-1-thiohexopyranoside is a useful research compound. Its molecular formula is C39H42O7S and its molecular weight is 654.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Heterocycles : The bis-potassium salts of related esters have been transformed into substituted pyrones, pyrazoles, and isoxazoles under mild conditions, demonstrating the compound's utility in synthesizing diverse heterocyclic structures (Schmidt et al., 2006).
Functionalization of Polymers : Ester derivatives of ω-(para styryl)alkanoic acids have been used to create functionalized polystyrenes, indicating the compound's role in developing novel polymeric materials with potential applications in various industries (Dalil et al., 2000).
Synthesis of Disaccharide Mimetics : Dipyranones related to this compound have been used as templates for synthesizing novel C-linked disaccharide analogues, showcasing its application in creating complex molecular structures with potential biological activity (Harding et al., 2003).
Development of Cytotoxic Agents : Certain derivatives have been investigated for their cytotoxicity against various cancer cell lines, suggesting the compound's relevance in medicinal chemistry and drug development (Meilert et al., 2004).
Structural Analysis and Tracing : W(CO)5 complexes of related acids have been synthesized for developing new IR-detectable metal–carbonyl tracers, highlighting the compound's application in spectroscopic tracing and structural analysis (Kowalski et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(3S,4R,5R,6S)-4-Oxo-pentanoic acid 4,5-bis-benzyloxy-6-benzyloxymethyl-2-p-tolylsulfanyl-tetrahydro-pyran-3-yl ester' involves the protection of the hydroxyl and thiol groups, followed by the formation of the tetrahydropyran ring, and then the esterification of the carboxylic acid group.", "Starting Materials": [ "4-hydroxybenzaldehyde", "p-tolylsulfanyl acetic acid", "benzyl bromide", "potassium carbonate", "2,3-dihydroxy-4,5-bis(benzyloxy)-6-benzyloxymethyltetrahydro-2H-pyran", "4-oxopentanoic acid", "dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "triethylamine", "dichloromethane", "diethyl ether", "methanol", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Protection of the hydroxyl group of 4-hydroxybenzaldehyde with benzyl bromide and potassium carbonate in dichloromethane to form 4-benzyloxybenzaldehyde", "Protection of the thiol group of p-tolylsulfanyl acetic acid with benzyl bromide and potassium carbonate in dichloromethane to form p-tolylsulfanyl benzyl ester", "Condensation of 4-benzyloxybenzaldehyde and p-tolylsulfanyl benzyl ester with 4-dimethylaminopyridine and dicyclohexylcarbodiimide in dichloromethane to form 4-benzyloxy-3-(p-tolylsulfanyl)benzylidene acetic acid", "Reduction of 2,3-dihydroxy-4,5-bis(benzyloxy)-6-benzyloxymethyltetrahydro-2H-pyran with sodium borohydride in methanol to form 2,3-dihydroxy-4,5-bis(benzyloxy)-6-benzyloxymethyltetrahydro-pyran", "Protection of the hydroxyl groups of 2,3-dihydroxy-4,5-bis(benzyloxy)-6-benzyloxymethyltetrahydro-pyran with acetic anhydride and triethylamine in dichloromethane to form 2,3-diacetoxy-4,5-bis(benzyloxy)-6-benzyloxymethyltetrahydro-pyran", "Formation of the tetrahydropyran ring by treating 2,3-diacetoxy-4,5-bis(benzyloxy)-6-benzyloxymethyltetrahydro-pyran with sodium hydroxide in water to form (3S,4R,5R,6S)-4,5-bis-benzyloxy-6-benzyloxymethyl-2-p-tolylsulfanyl-tetrahydro-pyran-3-ol", "Esterification of the carboxylic acid group of 4-oxopentanoic acid with (3S,4R,5R,6S)-4,5-bis-benzyloxy-6-benzyloxymethyl-2-p-tolylsulfanyl-tetrahydro-pyran-3-ol using dicyclohexylcarbodiimide and 4-dimethylaminopyridine in dichloromethane to form '(3S,4R,5R,6S)-4-Oxo-pentanoic acid 4,5-bis-benzyloxy-6-benzyloxymethyl-2-p-tolylsulfanyl-tetrahydro-pyran-3-yl ester'" ] } | |
Numéro CAS |
350600-54-3 |
Formule moléculaire |
C39H42O7S |
Poids moléculaire |
654.8 g/mol |
Nom IUPAC |
[(3S,4R,5S,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C39H42O7S/c1-28-18-21-33(22-19-28)47-39-38(46-35(41)23-20-29(2)40)37(44-26-32-16-10-5-11-17-32)36(43-25-31-14-8-4-9-15-31)34(45-39)27-42-24-30-12-6-3-7-13-30/h3-19,21-22,34,36-39H,20,23-27H2,1-2H3/t34-,36-,37+,38-,39?/m0/s1 |
Clé InChI |
PBOLISWFGKFZAT-AJNGSFKJSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)SC2[C@H]([C@@H]([C@H]([C@@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)CCC(=O)C |
SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)CCC(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)CCC(=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2500869.png)
![(E)-N-[1-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2500873.png)
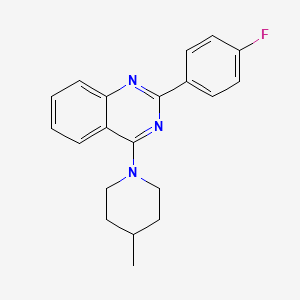
![N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine](/img/structure/B2500877.png)
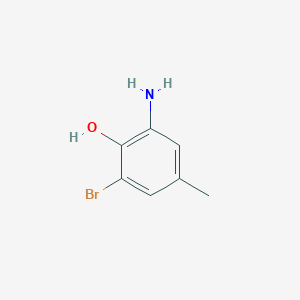
![(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2500880.png)
![4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2500881.png)
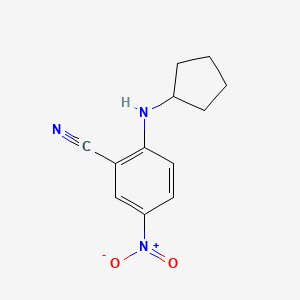
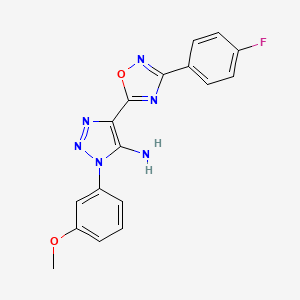
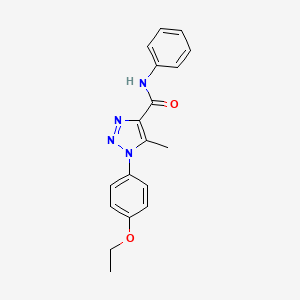
![3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2500886.png)
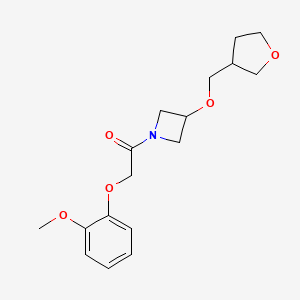
![1,7-dimethyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2500888.png)
![N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500889.png)